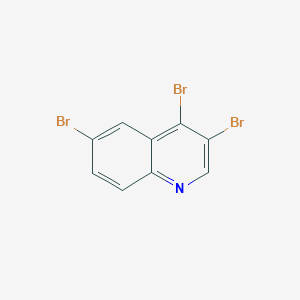

3,4,6-Tribromoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4,6-Tribromoquinoline is a useful research compound. Its molecular formula is C9H4Br3N and its molecular weight is 365.85 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Quinoline derivatives, including tribromoquinolines, have shown promising antimicrobial properties. Research indicates that certain brominated quinolines exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis . The introduction of bromine atoms enhances the lipophilicity and biological activity of these compounds, making them potential candidates for developing new antibiotics.

Anticancer Properties

Studies have demonstrated that 3,4,6-tribromoquinoline derivatives can inhibit cancer cell proliferation. For instance, compounds derived from tribromoquinoline have been evaluated for their cytotoxic effects on cancer cell lines like HeLa and MCF-7. The mechanism often involves the induction of apoptosis through the activation of caspases .

Materials Science

Optoelectronic Applications

The unique electronic properties of this compound make it suitable for use in optoelectronic devices. Its ability to act as an electron acceptor in donor-π-acceptor systems is particularly noteworthy. Research has shown that derivatives of tribromoquinoline can be incorporated into organic light-emitting diodes (OLEDs) and photovoltaic cells due to their efficient charge transport properties .

Fluorescent Dyes

this compound has been utilized in the development of fluorescent dyes. These dyes are valuable in biological imaging and diagnostics due to their high quantum yields and stability under various conditions. The fluorescence characteristics are influenced by the bromine substituents, which alter the electronic distribution within the molecule .

Photonics

Photonic Devices

The compound's photophysical properties allow it to be used in photonic applications such as sensors and light-emitting devices. The incorporation of this compound into polymer matrices has led to the development of materials with enhanced nonlinear optical properties. This makes them suitable for applications in optical switching and signal processing .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against Mycobacterium tuberculosis |

| Anticancer agents | Induces apoptosis in cancer cell lines | |

| Materials Science | OLEDs | Acts as an efficient electron acceptor |

| Fluorescent dyes | High quantum yield; stable under varying conditions | |

| Photonics | Photonic devices | Enhanced nonlinear optical properties |

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on various brominated quinolines revealed that this compound exhibited significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. The compound was synthesized through a bromination reaction followed by biological assays to evaluate its efficacy.

Case Study 2: Optoelectronic Applications

In a recent development project focused on organic photovoltaics, researchers incorporated this compound into a polymer blend. The resulting device showed improved power conversion efficiency compared to devices without the compound due to enhanced charge mobility and reduced recombination losses.

特性

CAS番号 |

927801-47-6 |

|---|---|

分子式 |

C9H4Br3N |

分子量 |

365.85 g/mol |

IUPAC名 |

3,4,6-tribromoquinoline |

InChI |

InChI=1S/C9H4Br3N/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H |

InChIキー |

XMJAETADNKVXHP-UHFFFAOYSA-N |

SMILES |

C1=CC2=NC=C(C(=C2C=C1Br)Br)Br |

正規SMILES |

C1=CC2=NC=C(C(=C2C=C1Br)Br)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。